Diethyl 9h-fluoren-9-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 9H-fluoren-9-yl phosphate is an organic compound with the molecular formula C17H19O4P and a molecular weight of 318.30 g/mol . This compound is primarily used in research and development within the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 9H-fluoren-9-yl phosphate typically involves the reaction of 9H-fluoren-9-yl phosphate with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 9H-fluoren-9-yl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenyl phosphates .
Wissenschaftliche Forschungsanwendungen
Diethyl 9H-fluoren-9-yl phosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of Diethyl 9H-fluoren-9-yl phosphate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 9H-fluoren-9-yl phosphite: Similar in structure but differs in the oxidation state of phosphorus.
9-Fluorenylmethyl chloroformate: Used in peptide synthesis and has different functional groups.
9H-Fluoren-9-yl phosphonic acid diethyl ester: Another related compound with similar applications
Uniqueness
Diethyl 9H-fluoren-9-yl phosphate is unique due to its specific phosphate ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where precise control over phosphorylation is required .
Eigenschaften
CAS-Nummer |
34881-01-1 |
---|---|
Molekularformel |
C17H19O4P |
Molekulargewicht |
318.30 g/mol |
IUPAC-Name |
diethyl 9H-fluoren-9-yl phosphate |
InChI |
InChI=1S/C17H19O4P/c1-3-19-22(18,20-4-2)21-17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
GSKWIGNWGJZQQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.